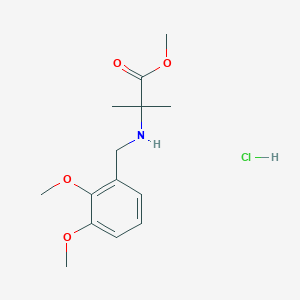

Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

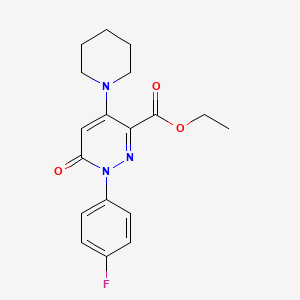

“Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), and a propanoate ester group (COOCH3). The presence of the 2,3-dimethoxybenzyl group suggests that there are two methoxy (OCH3) groups on the benzene ring .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid was developed, starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride. This process involves esterification, chloroformylation, and ammonolysis steps, yielding high product yields and highlighting the method's simplicity, mild reaction conditions, and environmental friendliness, suggesting its good prospect for industrial application (Su Wei-ke, 2008).

- The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, was described. This highlights the compound's potential for cancer treatment (E. Grivsky et al., 1980).

- Research on the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol demonstrated the influence of substituents on the crystal structure, which is crucial for understanding molecular interactions and properties (M. Urtiaga et al., 1995).

Biological and Pharmaceutical Applications

- The compound has been implicated in various studies focusing on antitumor activity, demonstrating its potential as a key molecule in cancer research. For example, the synthesis and antitumor activity of compounds related to pyrido[2,3-d]pyrimidines show the relevance of the dimethoxybenzyl group in medicinal chemistry (E. Grivsky et al., 1980).

- Studies on the antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol highlight the chemical's utility in developing compounds with significant free-radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases (Dhuha Faruk. Hussain, 2016).

Advanced Materials and Coordination Chemistry

- The synthesis and characterization of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, which could have applications in catalysis and materials science, were also reported. These studies provide insights into the complex's structure and properties, including EPR spectra (Amrita Mondal et al., 2005).

Propriétés

IUPAC Name |

methyl 2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-14(2,13(16)19-5)15-9-10-7-6-8-11(17-3)12(10)18-4;/h6-8,15H,9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEITAQGKLYMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NCC1=C(C(=CC=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2566811.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2566823.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)

![2-[(2-Chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2566832.png)